1-[4-(4-Chloro-1H-pyrazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one
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Overview
Description
1-[4-(4-Chloro-1H-pyrazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one is a heterocyclic compound that features a pyrazole ring and a thiazole ring. These types of compounds are often of interest due to their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
The synthesis of 1-[4-(4-Chloro-1H-pyrazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one typically involves the reaction of 4-chloro-1H-pyrazole with a thiazole derivative under specific conditions. One common method involves the use of a base to deprotonate the pyrazole, followed by nucleophilic substitution with the thiazole derivative. The reaction conditions often include solvents like ethanol or dimethylformamide (DMF) and may require heating to facilitate the reaction .
Chemical Reactions Analysis
1-[4-(4-Chloro-1H-pyrazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chloro group in the pyrazole ring can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Scientific Research Applications
1-[4-(4-Chloro-1H-pyrazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in the development of new drugs.
Biological Research: It is used as a tool compound to study various biological pathways and mechanisms, particularly those involving enzyme inhibition and receptor binding.
Industrial Applications: In the materials science field, this compound is explored for its potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-[4-(4-Chloro-1H-pyrazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole and thiazole rings can interact with active sites of enzymes, leading to inhibition or modulation of enzyme activity. This compound may also bind to receptors, altering their signaling pathways and resulting in various biological effects[5][5].
Comparison with Similar Compounds
1-[4-(4-Chloro-1H-pyrazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one can be compared with other similar compounds, such as:
1-[4-(4-Chloro-1H-pyrazol-1-yl)-1,3-thiazol-2-yl]methanone: This compound has a similar structure but with a methanone group instead of an ethanone group, which may result in different reactivity and biological activity.
1-[4-(4-Bromo-1H-pyrazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one: The bromo derivative may exhibit different chemical reactivity and biological properties compared to the chloro derivative.
Properties
Molecular Formula |
C8H6ClN3OS |
---|---|
Molecular Weight |
227.67 g/mol |
IUPAC Name |
1-[4-(4-chloropyrazol-1-yl)-1,3-thiazol-2-yl]ethanone |
InChI |
InChI=1S/C8H6ClN3OS/c1-5(13)8-11-7(4-14-8)12-3-6(9)2-10-12/h2-4H,1H3 |
InChI Key |
RXNOIYFVBVBUKC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC(=CS1)N2C=C(C=N2)Cl |
Origin of Product |
United States |
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